molecular formula C15H19NO5 B8712889 Diethyl p-toluoylaminomalonate

Diethyl p-toluoylaminomalonate

Cat. No.: B8712889
M. Wt: 293.31 g/mol
InChI Key: OIJKDKJWTIYJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl p-toluoylaminomalonate is a useful research compound. Its molecular formula is C15H19NO5 and its molecular weight is 293.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

diethyl 2-[(4-methylbenzoyl)amino]propanedioate

InChI

InChI=1S/C15H19NO5/c1-4-20-14(18)12(15(19)21-5-2)16-13(17)11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3,(H,16,17)

InChI Key

OIJKDKJWTIYJOM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis of Malonate Esters

Malonate esters, such as diethyl 2-(perfluorophenyl)malonate , undergo hydrolysis under acidic or basic conditions. For example, diethyl 2-(perfluorophenyl)malonate resisted hydrolysis under basic or strong acidic (e.g., HBr/AcOH) conditions, but treatment with a mixture of HBr and AcOH yielded 2-(perfluorophenyl)acetic acid via decarboxylation . This suggests that aryl-substituted malonate esters may undergo similar decarboxylation under acidic conditions, though steric or electronic effects from substituents (e.g., p-toluoyl groups) could influence reactivity.

Nucleophilic Substitution and Cyclization

Reactions involving phosphorus reagents (e.g., diethyl phosphite, triethoxy phosphonoacetate) with enaminones or alkenes often lead to cyclization or substitution. For instance, enaminones reacting with diethyl phosphite formed pyranoquinolinylphosphonates via nucleophilic attack and cyclization . While this does not directly involve malonate esters, it highlights how nucleophilic species (e.g., enolate intermediates) can engage in substitution or cyclization reactions, which may be analogous to reactions involving malonate derivatives.

Oxidation and Functional Group Transformations

In the synthesis of diethyl p-tolylsulphonylethynylphosphonate , oxidation of thioethynylphosphonates to sulfoxides/sulfones was achieved, altering reactivity (e.g., triple bond stability) . For diethyl p-toluoylaminomalonate, oxidation of the amine group or substitution at the malonate core could lead to analogous functional group transformations. For example, oxidation of the amino group to a nitro group or sulfonation of the ester moieties might occur under specific conditions.

Reactivity of Aryl-Substituted Esters

The Atherton–Todd reaction mechanism involves the formation of chlorophosphate intermediates (e.g., dialkyl chlorophosphate) via nucleophilic attack of deprotonated dialkyl phosphites on carbon tetrachloride . While not directly applicable, this highlights the reactivity of esters in nucleophilic substitution reactions. For this compound, the aryl-substituted malonate core may engage in similar substitutions, particularly at the ester carbonyl or amino group.

Q & A

Q. What are the recommended synthetic routes for Diethyl p-toluoylaminomalonate, and how can reaction conditions be optimized for yield and purity?

this compound can be synthesized via condensation reactions involving malonate esters and p-toluoylamino derivatives. Optimization typically involves adjusting catalysts (e.g., acid/base), solvent polarity, and temperature. For example, using polar aprotic solvents like DMF may enhance nucleophilic reactivity, while lower temperatures (0–25°C) can reduce side reactions. Monitoring reaction progress via TLC or HPLC ensures intermediate stability .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

  • FTIR : To confirm functional groups (e.g., ester C=O at ~1740 cm⁻¹, amide N-H at ~3300 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR for structural elucidation (e.g., ethyl ester protons at δ 1.2–1.4 ppm, aromatic protons from p-toluoyl groups at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers ensure experimental reproducibility when working with this compound?

Document all parameters (e.g., solvent purity, humidity, stoichiometry) and adhere to standardized protocols. Pre-drying solvents and reagents minimizes variability. Cross-referencing with published methods (e.g., malonate ester syntheses) ensures consistency .

Q. What solvent systems are compatible with this compound in kinetic studies?

Non-polar solvents (e.g., toluene) are ideal for studying enolate formation, while polar solvents (e.g., THF) stabilize intermediates in nucleophilic acyl substitutions. Solvent choice should align with reaction mechanism goals, with dielectric constant (ε) and hydrogen-bonding capacity as key factors .

Advanced Research Questions

Q. How can computational modeling (e.g., QM/MM) predict this compound’s reactivity in complex reaction systems?

Quantum mechanics/molecular mechanics (QM/MM) simulations can model transition states and electron density changes during reactions like Michael additions. Tools like Gaussian or ORCA, combined with QSPR models, enable prediction of activation energies and regioselectivity .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔH, ΔG) for malonate ester derivatives?

Cross-validate data using multiple techniques (e.g., calorimetry, computational DFT). Discrepancies often arise from solvent effects or impurities; replicate experiments under identical conditions and report uncertainty ranges .

Q. How does steric hindrance from the p-toluoyl group influence reaction kinetics in this compound?

Steric effects slow nucleophilic attack at the malonate carbonyl. Kinetic studies (e.g., variable-temperature NMR) quantify activation parameters. Comparative analysis with less hindered analogs (e.g., diethyl malonate) isolates steric contributions .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Accelerated stability studies involve:

  • pH Stress Testing : Expose the compound to buffers (pH 1–13) and monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., onset at >150°C) .

Q. How can isotopic labeling (e.g., ¹³C, ²H) elucidate mechanistic pathways in malonate ester reactions?

Isotopic tracers track atom migration during reactions. For example, ¹³C-labeled carbonyl groups in this compound can clarify enolate formation mechanisms via NMR or MS analysis .

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